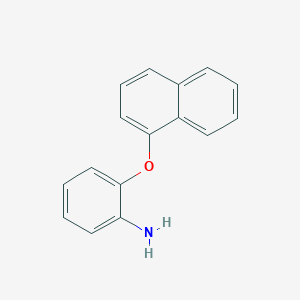

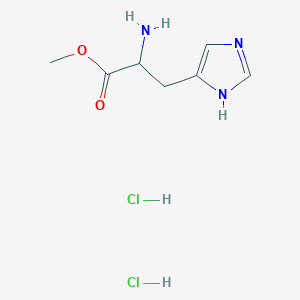

![molecular formula C6H7N5 B3125388 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine CAS No. 3243-26-3](/img/structure/B3125388.png)

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine

Übersicht

Beschreibung

“4-hydrazinyl-3H-Imidazo[4,5-c]pyridine” is a heterocyclic organic compound. It is part of the imidazopyridines group, which are known to play a crucial role in numerous disease conditions . The imidazopyridines are known for their diverse biological activity, including their role as GABA A receptor agonists .

Synthesis Analysis

The synthesis of imidazopyridines has been a subject of intense research for numerous decades . New preparative methods for the synthesis of imidazopyridines using various catalysts have been described . The most useful starting compounds for the synthesis of imidazopyridines are the readily obtainable derivatives of 2,3-diaminopyridine .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5-b]pyridines, imidazo [4,5-c]pyridines, imidazo [1,5-a]pyridines and imidazo [1,2-a]pyridines .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They have been developed as proton pump inhibitors, aromatase inhibitors, and NSAIDs .Wissenschaftliche Forschungsanwendungen

Recyclization and Derivative Formation

Research demonstrates the potential of imidazo[4,5-c]pyridine derivatives in the formation of novel compounds through recyclization processes. For instance, the treatment of related compounds with sodium nitrite and hydrazine hydrate leads to the formation of novel imidazole derivatives, showcasing the versatility of the imidazo[4,5-c]pyridine scaffold in synthesizing new chemical entities (Lomov, 2016).

Metal-Free Hydrazination

The compound has been utilized in metal-free regioselective hydrazination reactions, highlighting its role in expanding molecular diversity through efficient and functional group-tolerant processes (Wang et al., 2015).

Anticancer Agent Synthesis

Imidazo[4,5-c]pyridines have been explored for their potential as anticancer agents. Research into the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has identified routes for the synthesis of congeners with significant antitumor activity, indicating their importance in medicinal chemistry (Temple et al., 1987).

Fluorescent Probes Development

The imidazo[1,5-a]pyridine scaffold, related to 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine, has been utilized in the development of fluorescent probes for studying cell membrane dynamics. This application underscores the utility of imidazo[4,5-c]pyridine derivatives in chemical biology and sensor development (Renno et al., 2022).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance as corrosion inhibitors on mild steel, demonstrating the chemical versatility and applicability of these compounds in industrial applications (Saady et al., 2021).

Inotropic Activity Influence

The position of nitrogen atoms in imidazo[4,5-c]pyridine compounds has been shown to dramatically affect their inotropic activity, illustrating the critical role of molecular structure in the biological activity of these compounds (Spitzer et al., 1988).

Zukünftige Richtungen

Imidazopyridines have shown potential therapeutic significance, prompting further biological investigations . They can potentially be applied in various types of cancer and Ebola virus disease . The collective results of biochemical and biophysical properties foreground their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Eigenschaften

IUPAC Name |

1H-imidazo[4,5-c]pyridin-4-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c7-11-6-5-4(1-2-8-6)9-3-10-5/h1-3H,7H2,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORSRIDKDQATBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B3125353.png)

![phenyl(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B3125356.png)

![4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3125361.png)

![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)

![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)

![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)

![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)